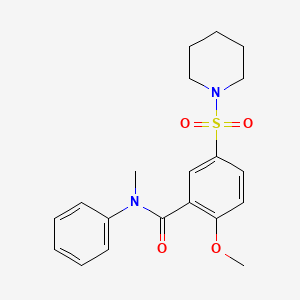
N-(tetrahydro-2-furanylmethyl)-2-undecanoylhydrazinecarbothioamide
Overview
Description
N-(tetrahydro-2-furanylmethyl)-2-undecanoylhydrazinecarbothioamide, also known as TU-100, is a chemical compound that has been studied for its potential medicinal properties. It is a derivative of traditional Japanese herbal medicine, and has been shown to have a variety of effects on the body.
Mechanism of Action
The exact mechanism of action of N-(tetrahydro-2-furanylmethyl)-2-undecanoylhydrazinecarbothioamide is not fully understood, but it is believed to work by modulating the immune response and reducing inflammation in the body. It may also have an effect on the gut microbiome, which could contribute to its therapeutic properties.
Biochemical and Physiological Effects:
N-(tetrahydro-2-furanylmethyl)-2-undecanoylhydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, and may have an effect on the gut microbiome. It has also been shown to have an impact on the immune system, potentially modulating the immune response.
Advantages and Limitations for Lab Experiments
N-(tetrahydro-2-furanylmethyl)-2-undecanoylhydrazinecarbothioamide has some advantages for use in lab experiments, particularly in the field of gastroenterology. It has been shown to have anti-inflammatory properties, which could be useful for studying inflammatory bowel disease and other gastrointestinal disorders. However, there are also limitations to its use in lab experiments, particularly in terms of its potential interactions with other compounds and its complex mechanism of action.
Future Directions
There are many potential future directions for research on N-(tetrahydro-2-furanylmethyl)-2-undecanoylhydrazinecarbothioamide. Some possible areas of study include:
1. Further investigation of its mechanism of action, particularly in terms of its impact on the gut microbiome.
2. Clinical trials to evaluate its potential therapeutic uses in treating inflammatory bowel disease and other gastrointestinal disorders.
3. Studies to evaluate its potential use in treating other inflammatory conditions, such as arthritis or asthma.
4. Investigation of its potential interactions with other compounds, particularly in the context of polypharmacy.
5. Development of new formulations or delivery methods to improve its efficacy and safety.
In conclusion, N-(tetrahydro-2-furanylmethyl)-2-undecanoylhydrazinecarbothioamide, or N-(tetrahydro-2-furanylmethyl)-2-undecanoylhydrazinecarbothioamide, is a chemical compound that has shown promise for its potential therapeutic properties. It has been studied for its anti-inflammatory effects and its impact on the gut microbiome, and may have potential uses in treating inflammatory bowel disease and other gastrointestinal disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic uses, but it is an area of active investigation in the scientific community.
Scientific Research Applications
N-(tetrahydro-2-furanylmethyl)-2-undecanoylhydrazinecarbothioamide has been the subject of numerous scientific studies, particularly in the field of gastroenterology. It has been shown to have anti-inflammatory properties, and has been studied for its potential use in treating inflammatory bowel disease and other gastrointestinal disorders.
properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(undecanoylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O2S/c1-2-3-4-5-6-7-8-9-12-16(21)19-20-17(23)18-14-15-11-10-13-22-15/h15H,2-14H2,1H3,(H,19,21)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKWXSNTQVNMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)NNC(=S)NCC1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide](/img/structure/B4720951.png)
![2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4720963.png)
![ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B4720964.png)

![N-(4-bromophenyl)-2-{4-[(ethylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B4720979.png)

![2-[(5-chloro-2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide](/img/structure/B4720991.png)
![3-ethyl-2-{[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4720993.png)
![3-(2-methoxyphenyl)-4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B4720996.png)
![7-methyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4720999.png)

![4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4721018.png)
![5-(difluoromethyl)-3-methyl-1-[2-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4721024.png)
![3-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4721028.png)